molecular formula C16H13ClN2O3 B2389046 N-[(4-氯苯基)甲基]-2-[5-(呋喃-2-基)-1,2-恶唑-3-基]乙酰胺 CAS No. 1105217-46-6

N-[(4-氯苯基)甲基]-2-[5-(呋喃-2-基)-1,2-恶唑-3-基]乙酰胺

货号 B2389046
CAS 编号: 1105217-46-6
分子量: 316.74
InChI 键: DGDDLXWHNPTGDG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chlorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide, also known as CFI-400945, is a novel small molecule inhibitor that has shown potential in the treatment of cancer.

作用机制

N-(4-chlorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide works by inhibiting the activity of the checkpoint kinase 1 (CHK1) enzyme, which is involved in DNA damage response and cell cycle regulation. By inhibiting CHK1, N-(4-chlorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide prevents cancer cells from repairing DNA damage and progressing through the cell cycle, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide has been shown to induce DNA damage and activate the apoptotic pathway in cancer cells. It has also been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

实验室实验的优点和局限性

One advantage of N-(4-chlorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide is its specificity for CHK1, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the cancer type and genetic background of the tumor. Additionally, the optimal dosing and administration schedule of N-(4-chlorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide in humans is still being investigated.

未来方向

For N-(4-chlorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide research include exploring its potential in combination therapy with other cancer treatments, identifying biomarkers for patient selection, and investigating its efficacy in clinical trials. Additionally, further studies are needed to understand the mechanisms of resistance to N-(4-chlorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide and develop strategies to overcome it.
In conclusion, N-(4-chlorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide is a promising small molecule inhibitor with potential in the treatment of cancer. Its specificity for CHK1 and ability to enhance the efficacy of other cancer treatments make it a valuable candidate for further research and development.

合成方法

The synthesis of N-(4-chlorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide involves the reaction of 4-chlorobenzylamine with 5-(furan-2-yl)isoxazole-3-carboxylic acid, followed by a condensation reaction with acetic anhydride. The final product is obtained through recrystallization and purification.

科学研究应用

属性

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-12-5-3-11(4-6-12)10-18-16(20)9-13-8-15(22-19-13)14-2-1-7-21-14/h1-8H,9-10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDDLXWHNPTGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。